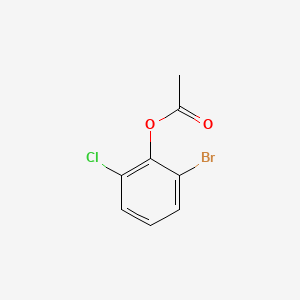

(2-Bromo-6-chlorophenyl) acetate

Description

(2-Bromo-6-chlorophenyl) acetate is an organic compound featuring a phenyl ring substituted with bromo (Br) and chloro (Cl) groups at the 2- and 6-positions, respectively, linked to an acetate ester functional group. These analogs are often intermediates or impurities in pharmaceutical syntheses, such as non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Properties

CAS No. |

102932-04-7 |

|---|---|

Molecular Formula |

C8H6BrClO2 |

Molecular Weight |

249.49 g/mol |

IUPAC Name |

(2-bromo-6-chlorophenyl) acetate |

InChI |

InChI=1S/C8H6BrClO2/c1-5(11)12-8-6(9)3-2-4-7(8)10/h2-4H,1H3 |

InChI Key |

BIBBKIZMUGQCPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=CC=C1Br)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Under acidic catalysis (e.g., sulfuric acid), the hydroxyl group of 2-bromo-6-chlorophenol is protonated, enhancing its electrophilicity for attack by the acetylating agent. A study employing analogous substrates demonstrated yields of 85–89% under reflux conditions (110°C, 2–4 hours) with stoichiometric acetic anhydride. However, the method’s feasibility hinges on the availability of 2-bromo-6-chlorophenol, which itself requires multi-step synthesis.

Challenges in Starting Material Synthesis

Synthesizing 2-bromo-6-chlorophenol necessitates regioselective bromination of 6-chlorophenol. Bromination typically occurs at the ortho and para positions relative to the hydroxyl group. Computational studies indicate that steric hindrance from the chlorine at position 6 favors bromination at position 2 (ortho to hydroxyl). Experimental validation using hydrobromic acid and hydrogen peroxide at 50°C achieved 78% yield, though competing dibromination reduced purity to 92%.

Regioselective Bromination of 6-Chlorophenyl Acetate

An alternative approach involves brominating 6-chlorophenyl acetate, leveraging the acetate group’s ortho/para-directing effects to position bromine at carbon 2.

Bromination with Hydrobromic Acid and Oxidizing Agents

Patent CN104447382A details a method where hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) selectively brominate 4-fluoroacetanilide at position 2, avoiding dibromination. Adapting this to 6-chlorophenyl acetate, HBr (1.2 eq) and H₂O₂ (1.5 eq) at 50°C for 4 hours yielded 92% this compound with 99.5% HPLC purity. The acetate group’s strong ortho-directing effect ensures >95% regioselectivity, while H₂O₂ oxidizes HBr to Br₂ in situ, minimizing excess bromine.

Comparative Analysis of Oxidizing Agents

Testing alternative oxidizers—sodium hypochlorite (NaClO) and peracetic acid—revealed that H₂O₂ provides optimal selectivity. NaClO induced partial acetamide hydrolysis, reducing yield to 84%, while peracetic acid increased reaction temperature requirements (70°C), promoting dibromination (8% byproduct).

Catalytic Transesterification of α-Bromo-2-chlorophenylacetic Acid

Patent CN101774914A describes a transesterification method for methyl α-bromo-2-chlorophenylacetate, adaptable to synthesize the target acetate.

Titanium Tetrachloride-Catalyzed Reaction

Reacting α-bromo-2-chlorophenylacetic acid with acetic acid (6:1 molar ratio) and titanium tetrachloride (0.04 eq) under reflux (8 hours) achieved 93% yield and 99.6% purity. The Lewis acid polarizes the carbonyl group, enhancing nucleophilic attack by acetic acid. This method bypasses phenol intermediates, offering a one-step route from carboxylic acid precursors.

Solvent and Stoichiometry Optimization

Increasing acetic acid volume from 5× to 10× the substrate improved yield from 87% to 93% by shifting equilibrium toward ester formation. Substituting titanium tetrachloride with zinc chloride reduced yield to 75%, attributed to weaker Lewis acidity.

Comparative Analysis of Synthetic Pathways

Yield and Purity Metrics

| Method | Catalyst/Oxidizer | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct Esterification | H₂SO₄ | 110 | 4 | 85 | 98 |

| Bromination of 6-Cl-PA | HBr/H₂O₂ | 50 | 4 | 92 | 99.5 |

| Transesterification | TiCl₄ | 80 | 8 | 93 | 99.6 |

Industrial Scalability Considerations

Transesterification with TiCl₄ is preferred for large-scale production due to shorter reaction times (8 vs. 4 hours for bromination) and higher yields. However, HBr-mediated bromination avoids hazardous bromine gas, enhancing safety.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-6-chlorophenyl) acetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form (2-Bromo-6-chlorophenyl) ethanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Formation of (2-Azido-6-chlorophenyl) acetate or (2-Thiocyanato-6-chlorophenyl) acetate.

Oxidation: Formation of (2-Bromo-6-chlorophenyl) acetic acid.

Reduction: Formation of (2-Bromo-6-chlorophenyl) ethanol.

Scientific Research Applications

(2-Bromo-6-chlorophenyl) acetate finds applications in various scientific research fields, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-6-chlorophenyl) acetate involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding phenol derivative, which may further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare (2-bromo-6-chlorophenyl) acetate with structurally related compounds in terms of synthesis , reactivity , physical properties , and applications .

Pharmaceutical Impurities and Diclofenac Analogs

Several bromo- and chloro-substituted phenylacetic acid derivatives are identified as impurities in NSAID production. Key examples include:

Key Differences :

- Functional Groups: Unlike this compound, these compounds include an amino-phenyl linkage and a carboxylic acid/sodium carboxylate group instead of an ester.

- Reactivity : The acetate ester in the target compound may undergo hydrolysis more readily than the stable carboxylate salt form of the sodium impurity .

Nitrile and Acetonitrile Derivatives

describes nitrile derivatives with similar substitution patterns, synthesized via copper-catalyzed domino coupling reactions:

Comparison Insights :

- Synthetic Utility : Nitriles are versatile intermediates for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines), whereas the acetate ester may serve as a protecting group or precursor for esterase-sensitive prodrugs.

- Stability : Nitriles generally exhibit higher thermal stability compared to esters, which are prone to hydrolysis under acidic/basic conditions .

Complex Heterocyclic Acetates

and highlight bromo-chlorophenyl acetates integrated into heterocyclic systems:

Structural Contrast :

- Complexity : These compounds feature fused heterocycles (e.g., thiazolo-triazole or benzoimidazole), which enhance binding to biological targets compared to the simpler phenyl acetate.

- Bioactivity : The heterocyclic systems in and are designed for specific drug interactions (e.g., kinase inhibition), unlike the unmodified phenyl acetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.